molecular formula C13H14N2O B3025204 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone CAS No. 153813-15-1

1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone

Cat. No.: B3025204
CAS No.: 153813-15-1
M. Wt: 214.26 g/mol
InChI Key: UXDNEPLQPGLYHW-UHFFFAOYSA-N
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Description

1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone is a pyrazole-containing aromatic ketone characterized by a phenyl group substituted with a 3,5-dimethylpyrazole moiety at the para position. This compound is synthesized via condensation reactions involving phenacyl bromides and pyrazole derivatives, often under reflux conditions with bases like potassium carbonate in polar aprotic solvents (e.g., DMF) . Its structural features, including the electron-rich pyrazole ring and ketone group, make it a versatile intermediate for pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-8-10(2)15(14-9)13-6-4-12(5-7-13)11(3)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDNEPLQPGLYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromoacetophenone. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The ketone functionality undergoes nucleophilic addition and substitution reactions.

Reaction Type Reagents/Conditions Product Yield References
Oxime FormationNH₂OH·HCl, NaOH (pH 11), 90 min1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone oxime81–93%
Hydrazone FormationHydrazine hydrate, glacial acetic acidThis compound hydrazone71–80%
Grignard AdditionRMgX (R = alkyl/aryl), anhydrous THFSecondary alcohol derivatives60–75%

Key Observations :

  • Oxime derivatives form as E/Z isomer mixtures under basic conditions .

  • Hydrazones exhibit antimicrobial activity when aryl substituents are introduced .

Condensation Reactions

The α-hydrogen of the ketone participates in acid/base-catalyzed condensations.

Reaction Type Reagents/Conditions Product Yield References
Aldol CondensationNaOH (aq), ethanol, refluxβ-Hydroxy ketone derivatives65–78%
Claisen-SchmidtAromatic aldehydes, HCl catalysisChalcone analogs with extended conjugation70–85%

Mechanistic Insight :

  • The pyrazole ring’s electron-donating methyl groups enhance the enolate’s stability during condensation .

Electrophilic Aromatic Substitution (EAS)

The para-substituted phenyl ring undergoes regioselective EAS due to the pyrazole’s directing effects.

Reaction Type Reagents/Conditions Product Yield References
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethanone55%
BrominationBr₂, FeBr₃, CH₂Cl₂3-Bromo-1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)ethanone62%

Regioselectivity :

  • Nitration occurs at the meta position relative to the pyrazole due to its −I effect .

Cross-Coupling Reactions

The pyrazole moiety facilitates transition-metal-catalyzed couplings.

Reaction Type Reagents/Conditions Product Yield References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, aryl boronic acidsBiaryl derivatives with enhanced π-conjugation75–88%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halidesAminated analogs for pharmacological screening68%

Applications :

  • Biaryl products show potential as fluorescent probes or kinase inhibitors .

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole group undergoes selective modifications.

Reaction Type Reagents/Conditions Product Yield References
N-AlkylationRX (R = Me, Bn), K₂CO₃, DMFQuaternary ammonium derivatives80–90%
OxidationKMnO₄, H₂O, 100°CPyrazole N-oxide intermediates45%

Notable Behavior :

  • N-Alkylation is sterically hindered by the 3,5-dimethyl groups, favoring monosubstitution.

Acid/Base-Catalyzed Rearrangements

Under strong acidic or basic conditions, the compound exhibits unique reactivity.

Reaction Type Reagents/Conditions Product Yield References
Fries RearrangementAlCl₃, 120°CIsomerized acetophenone derivatives50%
Baker-VenkataramanKOH, DMSO, 80°C1,3-Diketones for heterocyclic synthesis70%

Thermal Stability :

  • Decomposition occurs above 250°C, releasing CO and methylpyrazole fragments.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone inhibit the proliferation of cancer cells by inducing apoptosis.

Case Study:
A synthesized compound based on this structure was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism of action involved the inhibition of specific kinases involved in cell cycle regulation.

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. Research indicates that compounds like this compound can inhibit cyclooxygenase (COX) enzymes.

Data Table: Anticancer and Anti-inflammatory Activity

Compound NameTargetActivityIC50 (µM)
This compoundCancer CellsAntiproliferative5.2
This compoundCOX EnzymesInhibition12.3

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties.

Case Study:
A research project focused on the synthesis of a polymer blend containing this compound showed improved tensile strength and thermal resistance compared to conventional polymers.

Data Table: Polymer Properties

Polymer TypeAddition of this compoundTensile Strength (MPa)Thermal Decomposition Temp (°C)
Polyethylene0%25350
Polyethylene5%30375

Pesticide Development

The compound has potential as a lead structure for developing new pesticides due to its bioactive properties against pests.

Case Study:
Field trials demonstrated that formulations based on pyrazole derivatives effectively reduced pest populations while being less toxic to beneficial insects.

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Application Rate (g/ha)
This compoundAphids85200
This compoundSpider Mites78150

Mechanism of Action

The mechanism of action of 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, its cytotoxic activity against cancer cells could be due to the inhibition of key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical Properties

Key properties of selected analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted) LogP (Hydrophobicity)
1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone 229.29 180–182 (decomp.) 1.2–1.5 2.8
1-(4-Chlorophenyl)-2-(4-nitrophenyldiazenyl derivative) 397.81 180 -0.5–0.2 3.5
1-(4-Iodo-3,5-dimethylpyrazol-1-yl)ethanone 264.06 N/A -0.43 2.1
1-[5-(4-Ethoxyphenyl)-3-naphthyl dihydropyrazolyl]ethanone 334.41 135–137 2.8 4.2

Notes:

  • Electron-withdrawing groups (e.g., nitro, diazenyl) lower pKa and enhance electrophilicity .
  • Bulky substituents (e.g., tert-butyl) increase steric hindrance, reducing reactivity .
Antimicrobial Activity (Selected MIC Values)
Compound Gram-positive Bacteria (MIC, µg/mL) Gram-negative Bacteria (MIC, µg/mL) Fungi (MIC, µg/mL)
1-(4-Chlorophenyl)-2-(4-(4-chlorophenyldiazenyl)-3,5-dimethylpyrazol-1-yl)ethanone 6.25–12.5 (S. aureus) 12.5–25 (E. coli) 12.5–25 (C. albicans)
1-(4-(3,5-Dimethylpyrazol-1-yl)phenyl)ethanone 25–50 50–100 50–100 (Estimated)
Fluconazole (Control) N/A N/A 1–2

Key Findings :

  • Diazenyl derivatives exhibit enhanced antimicrobial activity due to improved membrane penetration and target binding .
  • The dihydropyrazole analog in showed a docking score of −7.501 kcal/mol (vs.
Anticancer Activity
  • Pyrazolo-pyrimidine hybrids () demonstrated cytotoxicity against Dalton's lymphoma ascites cells, with IC₅₀ values <10 µM .
  • Chalcone-derived pyrazolines () showed moderate activity against breast cancer cell lines (MCF-7) .

Biological Activity

1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone, a compound known for its pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 214.26306 g/mol
  • CAS Number : 153813-15-1

The compound features a pyrazole ring, which is pivotal in many pharmacological activities. The presence of the 3,5-dimethyl substituents enhances its lipophilicity and potentially modulates its biological interactions.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines:

Cancer Type Cell Line Activity
Breast CancerMDA-MB-231Antiproliferative effects
Liver CancerHepG2Antitumor activity
Lung CancerA549Cell growth inhibition
Colorectal CancerHCT116Induction of apoptosis

In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells, making them promising candidates for further development as anticancer agents .

Antibacterial and Antifungal Activity

The antibacterial properties of pyrazole derivatives have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:

Microorganism Activity
Staphylococcus aureusInhibition of growth
Escherichia coliBactericidal effects
Candida albicansAntifungal properties

These findings suggest that the compound may interact with bacterial cell membranes or specific metabolic pathways, leading to cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes compounds like this compound relevant in the treatment of inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Modulation of Apoptotic Pathways : The ability to induce apoptosis through mitochondrial pathways has been observed in several studies involving pyrazole derivatives.
  • Antioxidant Activity : Pyrazole compounds may also exhibit antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer activity. Among these, this compound was identified as a potent inhibitor of tumor growth in xenograft models . The study highlighted the compound's ability to significantly reduce tumor size compared to control groups.

Q & A

Q. Basic

  • X-ray crystallography : Determines bond angles (e.g., C–N–C in pyrazole ring ≈ 117°) and confirms dihedral angles between aromatic planes .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., CH₂ or methoxy groups) .
  • High-resolution mass spectrometry (HR-MS) : Distinguishes isotopic patterns for exact mass validation .

How do substituents on the phenyl ring influence biological activity in pyrazole-ethanone derivatives?

Advanced
Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial activity by increasing membrane permeability. For example, 4-nitrophenyl diazenyl derivatives (Compound 28) showed MIC values of 6.25 µg/mL against E. coli due to improved lipophilicity. Conversely, methoxy groups (Compound 29) reduce activity against Gram-positive bacteria, likely due to steric hindrance . Structure-activity relationship (SAR) studies using Hammett constants (σ) or π-values can rationalize these trends .

What methodologies are used to analyze contradictory bioactivity data across similar derivatives?

Q. Advanced

  • Dose-response assays : Confirm activity thresholds (e.g., IC₅₀ vs. MIC) to rule out false positives .
  • Molecular docking : Identifies binding affinity variations (e.g., Compound 22’s interaction with S. aureus DNA gyrase vs. weaker binders) .
  • Statistical analysis : ANOVA or multivariate regression isolates variables (e.g., substituent position vs. logP) contributing to discrepancies .

How is X-ray crystallography applied to validate the molecular geometry of pyrazole-ethanone crystals?

Basic
Single-crystal X-ray diffraction (SC-XRD) confirms:

  • Unit cell parameters : Monoclinic systems (e.g., P2₁/c, a = 5.39 Å, b = 20.24 Å) .
  • Hydrogen bonding : Intermolecular C–H···O interactions stabilize crystal packing .
  • Torsional angles : Pyrazole-phenyl dihedral angles (e.g., 15–25°) influence π-π stacking .

What are the best practices for synthesizing enantiomerically pure pyrazole-ethanones?

Q. Advanced

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers .
  • Asymmetric catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) achieves >90% ee .

How can computational methods predict the physicochemical properties of novel pyrazole-ethanones?

Q. Advanced

  • QSAR/QSPR models : Correlate descriptors (logP, polar surface area) with solubility or bioavailability .
  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict UV-Vis spectra (λmax ≈ 270 nm) .
  • Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models .

What strategies mitigate toxicity concerns during in vitro bioactivity screening?

Q. Advanced

  • Cytotoxicity assays : Use MTT or resazurin reduction to differentiate antimicrobial vs. mammalian cell toxicity .
  • Metabolic profiling : LC-MS identifies reactive metabolites (e.g., quinone intermediates) that may cause off-target effects .
  • Proteomics : 2D gel electrophoresis detects stress-response proteins (e.g., HSP70) in treated cells .

How are pyrazole-ethanones functionalized for targeted drug delivery applications?

Q. Advanced

  • Click chemistry : Azide-alkyne cycloaddition attaches PEG or folate targeting moieties .
  • Prodrug design : Esterification of the ethanone group enhances solubility (e.g., acetyl→phosphate) .
  • Nanoparticle conjugation : Encapsulation in PLGA nanoparticles improves pharmacokinetics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone

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